Cas no 10438-94-5 (1,2-Propanediol,3-(octyloxy)-)

1,2-Propanediol,3-(octyloxy)- structure
1,2-Propanediol,3-(octyloxy)- structure
Product Name:1,2-Propanediol,3-(octyloxy)-
CAS No:10438-94-5
MF:C11H24O3
MW:204.306464195251
CID:146277
PubChem ID:112041
Update Time:2025-11-02

1,2-Propanediol,3-(octyloxy)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol,3-(octyloxy)-
    • 3-(octyloxy)propane-1,2-diol
    • 3-Octyloxy-1,2-propanediol
    • glycerol 1-octyl ether
    • octadiol
    • 3-(octyloxy)-1,2-propanediol
    • 1-octyl glyceryl ether
    • 1-O-Octylglycerol
    • Glycerin α-octyl ether
    • CAPRYLYL GLYCERYL ETHER
    • 2-Octyloxy-1,3-propanediol
    • 1,2-DIHYDROXY-4-OXADODECANE
    • octyl glyceryl ether
    • 3-octoxypropane-1,2-diol
    • 69106-60-1
    • CHEMBL1974894
    • 3-(octyloxy)-1,2-propanediol, AldrichCPR
    • 10438-94-5
    • Octylagarose CL-4B
    • Octyl-sepharose
    • UNII-MI97BW74XZ
    • Q27284049
    • 1-O-OCTYL-RAC-GLYCEROL
    • GLYCEROL .ALPHA.-OCTYL ETHER
    • SCHEMBL117825
    • GLYCERIN 1-OCTYL ETHER
    • Octyl-sepharose CL-4B
    • MI97BW74XZ
    • AKOS024390817
    • NSC-625447
    • 3-OCTYLOXY-1,2-PROPYLENE GLYCOL
    • DTXSID50874273
    • 1-Glyceryloctyl ether
    • 1,2-Propanediol, 3-(octyloxy)-
    • NS00121752
    • monooctyl glyceryl ether
    • Octylsepharose CL-4B
    • 3-OCTYLOXY-PROPANE-1,2-DIOL
    • (+/-)-1-GLYCERYLOCTYL ETHER
    • 1-GLYCERYLOCTYL ETHER, (+/-)-
    • NSC625447
    • G72559
    • Sepharose CL 4B, 2-hydroxy-3-(octyloxy)propyl ether
    • NCI60_007851
    • Inchi: 1S/C11H24O3/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11-13H,2-10H2,1H3
    • InChI Key: GUPXYSSGJWIURR-UHFFFAOYSA-N
    • SMILES: CCCCCCCCOCC(CO)O

Computed Properties

  • Exact Mass: 204.17262
  • Monoisotopic Mass: 204.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 10
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.7A^2

Experimental Properties

  • Density: 0.964
  • Boiling Point: 331.8°Cat760mmHg
  • Flash Point: 154.5°C
  • Refractive Index: 1.494
  • PSA: 49.69

1,2-Propanediol,3-(octyloxy)- Pricemore >>

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1,2-Propanediol,3-(octyloxy)- Related Literature

Additional information on 1,2-Propanediol,3-(octyloxy)-

Recent Advances in the Study of 1,2-Propanediol,3-(octyloxy)- (CAS: 10438-94-5): Applications and Mechanisms in Chemical Biomedicine

The compound 1,2-Propanediol,3-(octyloxy)- (CAS: 10438-94-5) has recently gained significant attention in chemical biomedicine due to its unique physicochemical properties and potential therapeutic applications. This glycol ether derivative, characterized by its amphiphilic nature, has shown promise in drug delivery systems, particularly as a solubilizing agent for poorly water-soluble pharmaceuticals. Recent studies have demonstrated its effectiveness in enhancing the bioavailability of various hydrophobic drugs while maintaining low cytotoxicity profiles.

Structural analysis reveals that the combination of the propylene glycol backbone with the octyloxy side chain in 1,2-Propanediol,3-(octyloxy)- contributes to its exceptional solubilizing capacity. The molecule's HLB (Hydrophile-Lipophile Balance) value of approximately 10.5 makes it particularly suitable for formulating microemulsions and nanoemulsions. A 2023 study published in the Journal of Pharmaceutical Sciences demonstrated that formulations containing this compound could improve drug loading capacity by up to 40% compared to traditional PEG-based surfactants.

In terms of biological activity, recent investigations have uncovered novel applications beyond its role as an excipient. Research conducted at the University of Tokyo (2024) identified significant antimicrobial properties against Gram-positive bacteria, with MIC values ranging from 32-64 μg/mL against Staphylococcus aureus strains. This dual functionality as both formulation enhancer and active antimicrobial agent presents exciting opportunities for combination therapies.

The metabolic pathway of 1,2-Propanediol,3-(octyloxy)- has been elucidated through recent pharmacokinetic studies. Unlike many glycol ether derivatives, this compound undergoes primarily hepatic metabolism via CYP2E1 oxidation, followed by glucuronidation. This metabolic profile suggests a favorable safety margin, with animal studies showing no significant accumulation in tissues after repeated dosing. However, researchers caution that the octyloxy chain may influence drug-drug interactions when co-administered with CYP2E1 substrates.

Current challenges in the application of 1,2-Propanediol,3-(octyloxy)- include standardization of synthesis methods and quality control. A 2024 analytical chemistry study highlighted the importance of monitoring residual starting materials, particularly octyl bromide, which may persist at trace levels. Advanced purification techniques, including molecular distillation and supercritical fluid extraction, have shown promise in achieving pharmaceutical-grade purity (>99.8%).

Future research directions focus on exploring the compound's potential in targeted drug delivery. Preliminary studies suggest that modifications to the octyloxy chain length could tune the molecule's affinity for specific biological membranes. Additionally, the compound's ability to form stable complexes with cyclodextrins opens possibilities for novel inclusion complexes with enhanced stability and controlled release properties.

From a regulatory perspective, 1,2-Propanediol,3-(octyloxy)- is currently classified as a pharmaceutical excipient in most jurisdictions. However, its emerging biological activities may necessitate re-evaluation of this classification. The compound has been included in the FDA's Inactive Ingredients Database for topical formulations, and ongoing safety assessments may expand its approved routes of administration.

In conclusion, 1,2-Propanediol,3-(octyloxy)- represents a versatile compound with growing importance in chemical biomedicine. Its dual role as formulation enhancer and bioactive molecule, combined with favorable safety profiles, positions it as a valuable tool in modern pharmaceutical development. Continued research into structure-activity relationships and formulation optimization will likely uncover additional applications for this promising compound.

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